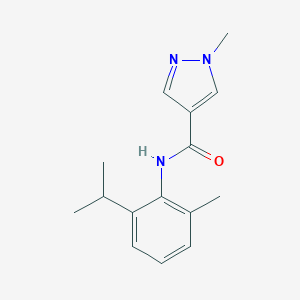
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities as a performance-enhancing drug due to its ability to increase endurance and fat burning. Despite its potential benefits, GW501516 has been banned by the World Anti-Doping Agency (WADA) since 2009 due to concerns over its safety and potential side effects.
Wirkmechanismus
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide works by activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism. This results in increased fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved endurance and energy production. It also increases the expression of genes involved in mitochondrial biogenesis, which improves energy production and reduces oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It increases endurance and energy production by increasing fatty acid oxidation and glucose uptake in skeletal muscle. It also improves lipid profiles by reducing triglycerides and increasing HDL cholesterol levels. Additionally, it has anti-inflammatory effects and reduces oxidative stress, which may help prevent the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has a number of advantages for lab experiments, including its ability to activate PPARδ and improve lipid and glucose metabolism. However, it also has limitations, including concerns over its safety and potential side effects. Additionally, its use is banned by WADA, which may limit its potential applications in athletic research.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. One area of focus is on its potential therapeutic effects in treating metabolic and cardiovascular diseases. Additionally, there is interest in developing safer and more effective PPARδ agonists that do not have the same safety concerns as this compound. Finally, there is ongoing research into the potential use of this compound in athletic performance, although its use is currently banned by WADA.
Synthesemethoden
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of 2-bromo-4'-methylpropiophenone with hydrazine hydrate to form 2-(2,6-dimethylphenyl)hydrazinecarboxamide. This intermediate is then reacted with 2-chloroacetyl chloride and triethylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropyl-6-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied in the scientific community for its potential therapeutic effects in treating metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating lipid and glucose metabolism and improving insulin sensitivity. In animal studies, this compound has been shown to improve lipid profiles, reduce inflammation, and prevent the development of atherosclerosis.
Eigenschaften
Molekularformel |
C15H19N3O |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
1-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-10(2)13-7-5-6-11(3)14(13)17-15(19)12-8-16-18(4)9-12/h5-10H,1-4H3,(H,17,19) |
InChI-Schlüssel |
KNPCDHZCVNVPNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN(N=C2)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
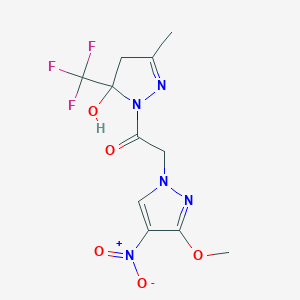
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)
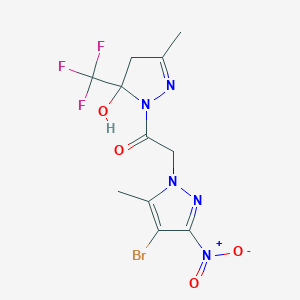
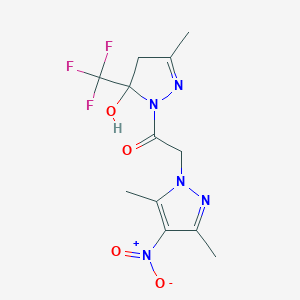
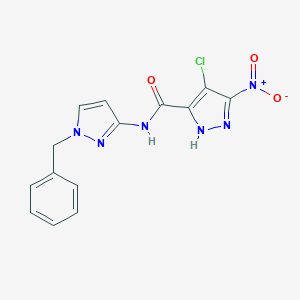
![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)

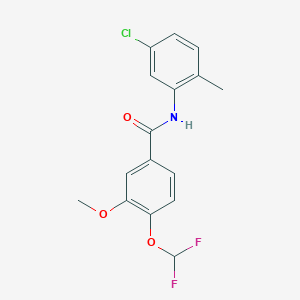
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
